3-((2-Fluorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
3-((2-Fluorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine, sulfur, and thiophene moieties in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 3-((2-Fluorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions.
Introduction of the thiophene moiety: This step involves the coupling of the triazole intermediate with a thiophene derivative using Suzuki-Miyaura cross-coupling reactions.
Incorporation of the fluorophenyl group:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using microwave-assisted synthesis or continuous flow chemistry techniques.
Chemical Reactions Analysis
3-((2-Fluorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for cyclization, and specific oxidizing or reducing agents for functional group transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-((2-Fluorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting carbonic anhydrase and cholinesterase enzymes.
Industrial Applications: It is explored for its potential use in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-((2-Fluorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For example, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, thereby disrupting the mitotic spindle formation and inducing apoptosis in cancer cells . The compound’s enzyme inhibition activity is due to its ability to bind to the active site of the target enzyme, blocking its activity .
Comparison with Similar Compounds
Similar compounds to 3-((2-Fluorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine include:
3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine: Known for its benzodiazepine receptor activity.
3-[(2-Fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine: Studied for its potential as an antimicrobial agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4S2/c17-12-5-2-1-4-11(12)10-23-16-19-18-15-8-7-13(20-21(15)16)14-6-3-9-22-14/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXYMJKAMJLQCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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